benzyl [(6-chloro-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate
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Overview
Description
Benzyl [(6-chloro-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate is a synthetic organic compound belonging to the class of coumarin derivatives. Coumarins are a group of oxygen-containing heterocycles known for their diverse biological activities and applications in various fields such as medicine, agriculture, and industry .
Mechanism of Action
Target of Action
Coumarin derivatives, to which this compound belongs, are known to interact with a variety of biological targets, including enzymes and receptors, contributing to their diverse biological activities .
Mode of Action
Coumarin derivatives are known to interact with their targets in a variety of ways, often involving the formation of non-covalent interactions such as hydrogen bonding and hydrophobic interactions .
Biochemical Pathways
Coumarin derivatives are known to influence a variety of biochemical pathways, often related to their antimicrobial, anti-inflammatory, and anticancer activities .
Result of Action
Coumarin derivatives are known to exert a variety of effects at the molecular and cellular level, often related to their antimicrobial, anti-inflammatory, and anticancer activities .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can potentially influence the action of coumarin derivatives .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzyl [(6-chloro-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate typically involves the reaction of 7-hydroxy-4-methylcoumarin with benzyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone at elevated temperatures . The general reaction scheme is as follows:
- Dissolve 7-hydroxy-4-methylcoumarin and potassium carbonate in dry acetone.
- Add benzyl bromoacetate to the reaction mixture.
- Heat the reaction mixture to 50°C and stir for several hours.
- After completion, the reaction mixture is cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
Benzyl [(6-chloro-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the carbonyl group to hydroxyl groups.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or coumarin moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like sodium azide and alkyl halides are employed in substitution reactions.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of various substituted coumarin derivatives.
Scientific Research Applications
Benzyl [(6-chloro-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its role in developing new therapeutic agents.
Industry: Utilized in the production of dyes, fragrances, and agrochemicals.
Comparison with Similar Compounds
Similar Compounds
7-Hydroxy-4-methylcoumarin: A precursor in the synthesis of benzyl [(6-chloro-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate.
Warfarin: A well-known anticoagulant with a coumarin backbone.
Dicoumarol: Another anticoagulant derived from coumarin.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to other coumarin derivatives .
Properties
IUPAC Name |
benzyl 2-(6-chloro-4-methyl-2-oxochromen-7-yl)oxyacetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClO5/c1-12-7-18(21)25-16-9-17(15(20)8-14(12)16)23-11-19(22)24-10-13-5-3-2-4-6-13/h2-9H,10-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGJOQTPMTFJHPH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=CC(=C(C=C12)Cl)OCC(=O)OCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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